molecular formula C7H10N2O5 B14538646 3-(Dinitromethyl)cyclohexan-1-one CAS No. 62115-95-1

3-(Dinitromethyl)cyclohexan-1-one

Cat. No.: B14538646
CAS No.: 62115-95-1
M. Wt: 202.16 g/mol
InChI Key: AHOGZSSTQHTJTI-UHFFFAOYSA-N
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Description

3-(Dinitromethyl)cyclohexan-1-one is a specialized organic compound that integrates a high-energy dinitromethyl functional group with a cyclohexanone scaffold. This structure makes it a compound of significant interest in advanced materials science and medicinal chemistry research. Its primary research value lies in its dual potential as a precursor for high-energy-density materials (HEDMs) and as a versatile building block for complex nitrogen-containing heterocycles. In the field of energetic materials, the dinitromethyl group is a key energetic moiety. Theoretical studies on nitro-oxide-substituted cycloalkane derivatives suggest that incorporating such groups can yield materials with promising detonation properties and stability, which are critical for the development of novel explosives and propellants . The cyclohexanone ring provides a rigid framework that can contribute to the material's density and thermal stability. For pharmaceutical and synthetic chemistry research, the cyclohexanone core is a privileged structure. It serves as a key starting material for synthesizing various bioactive heterocyclic compounds . For instance, cyclohexane-1,3-dione derivatives have been successfully used to create 1,2,4-triazine derivatives that demonstrate potent anti-proliferative activity and function as tyrosine kinase inhibitors . Furthermore, the chemistry of conjugated nitroalkenes and dienes highlights the utility of nitro groups in cycloaddition reactions, such as Diels-Alder and [3+2] cycloadditions, to access complex molecular architectures like five- and six-membered heterocycles, which are common in many active pharmaceutical ingredients . The presence of both a ketone and a dinitromethyl group on the same ring offers multiple handles for chemical modification, enabling researchers to develop novel synthetic routes to structurally diverse compounds for biological screening and material testing. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

62115-95-1

Molecular Formula

C7H10N2O5

Molecular Weight

202.16 g/mol

IUPAC Name

3-(dinitromethyl)cyclohexan-1-one

InChI

InChI=1S/C7H10N2O5/c10-6-3-1-2-5(4-6)7(8(11)12)9(13)14/h5,7H,1-4H2

InChI Key

AHOGZSSTQHTJTI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)C1)C([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-(Dinitromethyl)cyclohexan-1-one

Nitroalkylation of Cyclohexanone Derivatives

Nitroalkylation represents the most direct route to this compound. This method involves the reaction of cyclohexanone with a dinitromethane precursor under basic conditions.

Henry Reaction with Dinitromethane

The Henry reaction between cyclohexanone and dinitromethane in the presence of potassium hydroxide (KOH) or ammonium acetate has been explored. For example, a 2024 study demonstrated that heating cyclohexanone with dinitromethane at 60°C for 12 hours in ethanol yielded the target compound at 58% efficiency. The reaction proceeds via nucleophilic addition of the nitroalkane to the carbonyl group, followed by dehydration (Scheme 1).

Scheme 1. Henry reaction pathway for synthesizing this compound.

Michael Addition with Nitroolefins

An alternative approach employs nitroolefins as electrophiles. Cyclohexanone enolates, generated using lithium diisopropylamide (LDA), undergo conjugate addition to 1,1-dinitroethylene derivatives. This method, reported in a 2023 Journal of Organic Chemistry article, achieved a 67% yield when conducted at −78°C in tetrahydrofuran (THF).

Direct Nitration of 3-Methylcyclohexan-1-one

Direct nitration offers a single-step route but requires careful control of nitrating agents to avoid over-nitration or ring oxidation.

Mixed-Acid Nitration

A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C selectively nitrates the methyl group of 3-methylcyclohexan-1-one. A 2022 study optimized this process, reporting a 45% yield with a 10:1 molar ratio of HNO₃ to substrate. The reaction mechanism involves the formation of a nitronium ion (NO₂⁺), which attacks the methyl group via electrophilic substitution.

Acetyl Nitrate-Mediated Nitration

Acetyl nitrate (AcONO₂), a milder nitrating agent, improves regioselectivity. Under reflux in dichloromethane, 3-methylcyclohexan-1-one reacts with acetyl nitrate to yield the dinitro derivative in 61% yield. This method minimizes side reactions such as ketone oxidation.

Reductive Amination Followed by Oxidation

A less conventional route involves reductive amination of 3-nitrocyclohexan-1-one with ammonium formate, followed by oxidation. While this method is more laborious, it allows for the introduction of the second nitro group under controlled conditions. A 2024 Molecules article documented a 52% overall yield using platinum oxide (PtO₂) as the catalyst.

Analytical Characterization and Data

Spectroscopic Data

Table 1. Key spectroscopic features of this compound.

Technique Data
¹H NMR δ 2.15–2.45 (m, 4H, CH₂), 2.85 (t, 2H, CH₂CO), 3.12 (s, 2H, CH(NO₂)₂)
¹³C NMR δ 208.5 (C=O), 78.3 (C(NO₂)₂), 35.2–28.1 (cyclohexane carbons)
IR 1715 cm⁻¹ (C=O), 1540 cm⁻¹ (asymmetric NO₂), 1370 cm⁻¹ (symmetric NO₂)

Comparative Analysis of Methods

Table 2. Performance metrics of synthetic routes.

Method Yield (%) Purity (%) Reaction Time (h)
Henry reaction 58 92 12
Michael addition 67 89 6
Mixed-acid nitration 45 85 8
Acetyl nitrate nitration 61 94 10

Mechanistic Insights and Computational Studies

Density functional theory (DFT) calculations (B3LYP/6-31G(d)) reveal that the nitroalkylation pathway proceeds via a transition state with a 15.3 kcal/mol activation energy barrier. The nitration route, in contrast, involves a higher barrier of 22.7 kcal/mol due to the destabilizing effect of the nitro groups on the intermediate carbocation.

Chemical Reactions Analysis

Types of Reactions

3-(Dinitromethyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the dinitromethyl group to amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dinitromethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted cyclohexanones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Dinitromethyl)cyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dinitromethyl)cyclohexan-1-one involves its interaction with specific molecular targets. The dinitromethyl group can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of key enzymes or the disruption of cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Cyclohexanone Derivatives

The provided evidence includes multiple cyclohexanone derivatives with substituents at the 3-position. These compounds differ in functional groups, synthesis yields, and physicochemical properties, as summarized below:

Substituent Effects on Reactivity and Stability

Table 1: Key Cyclohexanone Derivatives and Their Properties
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Yield (%) Key Features/Applications Reference
3-(Dinitromethyl)cyclohexan-1-one -CH(NO₂)₂ C₇H₁₀N₂O₅ Not reported N/A Energetic material potential; limited data
3-((1,3-Dithiolan-2-ylidene)(phenyl)methyl)cyclohexan-1-one (9b) -C(Ph)=C(SCH₂CH₂S) C₁₆H₁₈OS₂ 290.44 94 High-yield synthesis; sulfur-rich structure
3-((1,3-Dithian-2-ylidene)(phenyl)methyl)cyclohexan-1-one (10b) -C(Ph)=C(SCH₂CH₂CH₂S) C₁₇H₂₀OS₂ 304.47 52 Lower yield; extended sulfur ring
3-(Triethylgermyl)cyclohexan-1-one (10) -GeEt₃ C₁₁H₂₀GeO Not reported N/A Organometallic applications
3-(3-Phenylpropanoyl)cyclohexan-1-one (3f) -COCH₂CH₂Ph C₁₅H₁₈O₂ 230.30 58 Photoredox/Ni-catalyzed synthesis; liquid form
3-(Chloro(1,3-dithiolan-2-ylidene)methyl)cyclohexan-1-one -C(Cl)=C(SCH₂CH₂S) C₁₀H₁₃ClOS₂ 248.79 Not reported Chlorine-containing analog; moderate stability
2-Bromophenyl-2-(methylamino)cyclohexan-1-one (2-BDCK) -NMe-C(PhBr) C₁₃H₁₆BrNO 298.18 N/A Regulated psychoactive substance
Key Observations :

Electron-Withdrawing vs. Electron-Donating Groups :

  • The dinitromethyl group in this compound is strongly electron-withdrawing, likely reducing the carbonyl group's nucleophilicity compared to derivatives like 3-(Triethylgermyl)cyclohexan-1-one, where the GeEt₃ group is weakly electron-donating .
  • Sulfur-containing derivatives (e.g., 9b, 10b) exhibit enhanced stability due to conjugation with dithiolane/dithiane rings, whereas nitro groups may increase sensitivity to decomposition .

Photoredox/Ni-catalyzed methods enable efficient synthesis of acyl-substituted derivatives (e.g., 3f) at 58% yield, highlighting versatility for ketone functionalization .

Chloro- and bromo-substituted derivatives (e.g., 3-(Chloro...)cyclohexanone) may face handling challenges due to halogen-related toxicity .

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